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Introduction
Acoforestinine is a naturally occurring diterpenoid alkaloid isolated from the plant Aconitum

handelianum.[1] Diterpenoid alkaloids are a complex and diverse group of natural products

known for their intricate chemical structures and significant pharmacological activities.[2][3]

This technical guide provides a comprehensive overview of the classification of

acoforestinine, including its structural details, physicochemical properties, and a summary of

the experimental methods used for its characterization. This document is intended to serve as

a valuable resource for researchers and professionals involved in natural product chemistry,

drug discovery, and development.

Chemical Classification and Structure
Acoforestinine is classified as a C19-diterpenoid alkaloid. This classification is based on the

presence of a nineteen-carbon skeleton, which is a common feature among many alkaloids

isolated from the Aconitum genus. The molecular formula of acoforestinine has been

determined to be C35H51NO10, with a corresponding molecular weight of 645.78 g/mol .

While the precise subtype of the C19-diterpenoid alkaloid to which acoforestinine belongs is

not explicitly stated in the readily available literature, its co-isolation with other known C19-

diterpenoid alkaloids from Aconitum handelianum suggests it shares a similar structural

framework. The general structure of C19-diterpenoid alkaloids is characterized by a complex
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hexacyclic ring system. The exact stereochemistry and the nature and position of the various

functional groups on the acoforestinine molecule were determined through extensive

spectroscopic analysis, as detailed in the original isolation study.

Physicochemical and Spectroscopic Data
The structural elucidation of acoforestinine was achieved through a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS). The following table summarizes the key physicochemical and

spectroscopic data for acoforestinine.

Property Value

Molecular Formula C35H51NO10

Molecular Weight 645.78 g/mol

¹H NMR Data
Specific chemical shifts and coupling constants

are detailed in the original publication.

¹³C NMR Data
Specific chemical shifts are detailed in the

original publication.

Mass Spectrometry Data
The high-resolution mass spectrum confirms the

molecular formula.

Note: Specific NMR and MS spectral data should be referenced from the primary literature for

detailed analysis.

Experimental Protocols
The isolation and purification of acoforestinine from Aconitum handelianum involved standard

chromatographic techniques. While the complete, detailed protocol is found in the original

research article, a general workflow can be inferred from similar studies on diterpenoid

alkaloids from the same plant.

General Isolation and Purification Workflow
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A generalized workflow for the isolation of acoforestinine.

Structural Elucidation Workflow
The determination of the chemical structure of acoforestinine relied on a combination of

modern spectroscopic methods.

Spectroscopic Analysis

Data Interpretation and Structure Assembly

Mass Spectrometry (MS)
- Molecular Weight

- Elemental Composition

Spectral Data
Analysis
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- Carbon Skeleton
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- Connectivity
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Proposed Structure

Stereochemical Assignment
(NOESY, ROESY)

Final Structure of Acoforestinine
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Workflow for the structural elucidation of acoforestinine.

Biological Activity and Signaling Pathways
The biological activities of acoforestinine have not yet been extensively investigated.

However, diterpenoid alkaloids from the Aconitum genus are well-known for their potent

pharmacological effects, which include analgesic, anti-inflammatory, and cardiotonic activities.

Many of these effects are mediated through the modulation of ion channels and other signaling

pathways.

Given the structural similarity of acoforestinine to other C19-diterpenoid alkaloids, it is

plausible that it may interact with similar biological targets. Further research is required to

elucidate the specific biological activities of acoforestinine and the signaling pathways it may

modulate.

Potential Signaling Pathways for Investigation
Based on the known activities of related diterpenoid alkaloids, the following signaling pathways

represent potential areas of investigation for acoforestinine's mechanism of action.

Potential signaling pathways modulated by acoforestinine.

Conclusion
Acoforestinine is a C19-diterpenoid alkaloid with a complex chemical structure that has been

successfully isolated and characterized from Aconitum handelianum. While its detailed

biological profile is yet to be fully explored, its classification within this important class of natural

products suggests a high potential for significant pharmacological activity. This technical guide

provides a foundational understanding of acoforestinine's classification and the

methodologies involved in its study, serving as a catalyst for future research into its therapeutic

potential. Further investigation is warranted to fully characterize its spectroscopic properties,

elucidate its mechanism of action, and explore its potential applications in drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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